molecular formula C24H26N4O2 B11470504 5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11470504
M. Wt: 402.5 g/mol
InChI Key: FGOVDQLSWPSELK-UHFFFAOYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core, a tert-butylphenyl group, and a pyridin-2-ylmethyl substituent. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Attachment of the Pyridin-2-ylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine-2-carboxaldehyde with a reducing agent like sodium borohydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[3,4-d]pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-TERT-BUTYLPHENYL)-1,3-DIMETHYL-6-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H26N4O2/c1-24(2,3)17-11-9-16(10-12-17)21-20-19(26(4)23(30)27(5)22(20)29)15-28(21)14-18-8-6-7-13-25-18/h6-13,15H,14H2,1-5H3

InChI Key

FGOVDQLSWPSELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=CN2CC4=CC=CC=N4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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